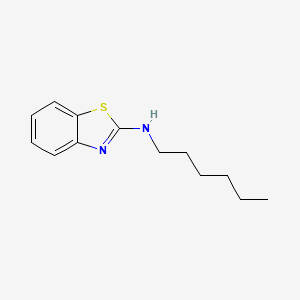

Benzothiazol-2-yl-hexyl-amine

Vue d'ensemble

Description

Benzothiazol-2-yl-hexyl-amine is a compound that features a benzothiazole ring system attached to a hexylamine group. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. The hexylamine group introduces additional functionality, making this compound of interest in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazol-2-yl-hexyl-amine typically involves the condensation of 2-aminobenzenethiol with hexylamine under specific conditions. One common method is the reaction of 2-aminobenzenethiol with hexylamine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of copper-catalyzed condensation reactions has been reported to provide high yields of benzothiazole derivatives .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the nitrogen or sulfur atoms.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), halogenating agents (thionyl chloride).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated benzothiazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Benzothiazol-2-yl-hexyl-amine has demonstrated diverse applications across several scientific domains:

Medicinal Chemistry

Benzothiazole derivatives have been extensively studied for their potential therapeutic effects. For instance, research has shown that compounds similar to this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties. A notable study identified a benzothiazole derivative (SN12) that significantly enhanced the antibacterial effects of common antibiotics against Pseudomonas aeruginosa, showcasing its potential as an anti-biofilm agent .

Biological Studies

The compound has been investigated for its role as an enzyme inhibitor. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction is crucial in developing drugs targeting specific biological pathways .

Material Science

In materials science, this compound serves as a precursor for synthesizing dyes and pigments, as well as materials with electronic properties. Its unique structure allows for modifications that can enhance the functional properties of materials.

Case Studies

Mécanisme D'action

The mechanism of action of Benzothiazol-2-yl-hexyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hexylamine group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparaison Avec Des Composés Similaires

Benzothiazole: Lacks the hexylamine group but shares the core benzothiazole structure.

2-Aminobenzenethiol: Precursor to benzothiazole derivatives, lacks the hexylamine group.

Hexylamine: Simple amine without the benzothiazole ring.

Uniqueness: Benzothiazol-2-yl-hexyl-amine is unique due to the combination of the benzothiazole ring and the hexylamine group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, from medicinal chemistry to materials science .

Activité Biologique

Benzothiazol-2-yl-hexyl-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzothiazole ring linked to a hexylamine chain. The unique structure contributes to its biological activity, allowing interaction with various molecular targets, such as enzymes and receptors. The benzothiazole moiety is known for its ability to inhibit enzyme activity, while the hexylamine group enhances membrane permeability, improving bioavailability and efficacy in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, which can disrupt various metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, particularly against resistant bacterial strains.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Benzothiazol derivatives have been extensively studied for their antimicrobial activities. For instance, a related compound, SN12, demonstrated significant inhibition of Pseudomonas aeruginosa biofilm formation at nanomolar concentrations. This compound was shown to enhance the effectiveness of conventional antibiotics like tobramycin and ciprofloxacin by up to 1000-fold in murine models . Such findings suggest that this compound may exhibit similar antimicrobial properties.

Anticancer Potential

Research on benzothiazole derivatives indicates potential anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them candidates for treating inflammatory diseases .

Case Studies

- Study on Biofilm Inhibition : A study demonstrated that SN12 effectively inhibited biofilm formation by targeting the Gac/Rsm two-component system in Pseudomonas aeruginosa. This approach not only reduced biofilm formation but also decreased virulence factor expression, showcasing the potential therapeutic application of benzothiazole derivatives in managing antibiotic-resistant infections .

- Anticancer Activity Assessment : Another study evaluated a series of benzothiazole derivatives for their anticancer properties against several cancer cell lines. Results indicated that specific derivatives could significantly reduce cell viability, suggesting a promising avenue for cancer treatment .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Compound | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Biofilm Inhibition | SN12 | 0.0433 | Pseudomonas aeruginosa |

| Anticancer Activity | Various | Varies | Multiple cancer cell lines |

| Anti-inflammatory Effects | TBD | TBD | In vitro inflammatory models |

Propriétés

IUPAC Name |

N-hexyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIIJUEEMKHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342205 | |

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28455-41-6 | |

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.